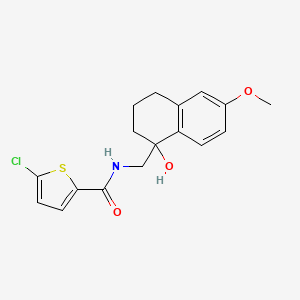

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a carboxamide group, and a methoxy-substituted tetrahydronaphthalene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydronaphthalene structure. One common approach is the reduction of naphthalene to tetrahydronaphthalene, followed by selective functionalization at specific positions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with traditional batch synthesis methods.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Introduction of various functional groups at specific positions on the molecule.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mecanismo De Acción

When compared to similar compounds, 5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other thiophene derivatives or naphthalene-based compounds, but the presence of the specific substituents in this compound gives it distinct properties and advantages.

Comparación Con Compuestos Similares

Thiophene-2-carboxamide derivatives

Naphthalene derivatives with hydroxy and methoxy groups

Chlorinated naphthalene compounds

Actividad Biológica

5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and an amide functional group. Its structural components include:

- Thiophene Ring : Contributes to the compound's electronic properties.

- Chloro Substituent : Enhances lipophilicity and may influence receptor interactions.

- Tetrahydronaphthalene Moiety : Imparts structural rigidity and may modulate biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies using DPPH and FRAP assays demonstrated its ability to scavenge free radicals effectively .

- Cytotoxicity Against Cancer Cells : Research indicates that this compound displays cytotoxic effects against several cancer cell lines. The IC50 values suggest potent activity:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH | 25 | |

| Cytotoxicity (HCT116) | MTT | 12 | |

| Cytotoxicity (Jurkat) | MTT | 15 | |

| Anti-inflammatory | ELISA | Not quantified |

Case Study: Anticancer Activity

A study evaluated the efficacy of the compound in human glioblastoma U251 cells. The results showed that treatment with this compound led to a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Clinical Implications

The promising biological activities of this compound suggest potential applications in oncology and inflammation-related conditions. Further investigations are warranted to elucidate its pharmacokinetics, optimal dosing regimens, and long-term effects.

Propiedades

IUPAC Name |

5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-22-12-4-5-13-11(9-12)3-2-8-17(13,21)10-19-16(20)14-6-7-15(18)23-14/h4-7,9,21H,2-3,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJOCFATXIWOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.